1-Cyclohexyl-2,2,2-trifluoroethan-1-ol
Overview
Description
1-Cyclohexyl-2,2,2-trifluoroethan-1-ol is an organic compound with the molecular formula C8H13F3O. It is characterized by the presence of a cyclohexyl group attached to a trifluoromethylated ethan-1-ol structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
1-Cyclohexyl-2,2,2-trifluoroethan-1-ol can be synthesized through several methods. One common synthetic route involves the hydrogenation of 1-cyclohexyl-2,2,2-trifluoroethanone using a palladium catalyst on activated charcoal. This reaction typically occurs under mild conditions, with hydrogen gas as the reducing agent . Industrial production methods may involve similar hydrogenation processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
1-Cyclohexyl-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 1-cyclohexyl-2,2,2-trifluoroethanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert 1-cyclohexyl-2,2,2-trifluoroethanone back to this compound using hydrogen gas and a palladium catalyst.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide .
Scientific Research Applications
1-Cyclohexyl-2,2,2-trifluoroethan-1-ol has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in reactions requiring a trifluoromethyl group.
Biology: This compound is employed in studies involving enzyme inhibition and protein folding due to its ability to interact with biological macromolecules.
Medicine: Research into potential pharmaceutical applications includes its use as a building block for drug development, particularly in designing molecules with enhanced lipophilicity and bioavailability.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants .
Mechanism of Action
The mechanism of action of 1-cyclohexyl-2,2,2-trifluoroethan-1-ol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. It can inhibit enzymes by binding to their active sites, thereby preventing substrate access. Additionally, its trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
1-Cyclohexyl-2,2,2-trifluoroethan-1-ol can be compared to other trifluoromethylated alcohols, such as 2,2,2-trifluoroethanol and 1,1,1-trifluoro-2-propanol. While these compounds share the trifluoromethyl group, this compound is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions .
Similar Compounds
- 2,2,2-Trifluoroethanol
- 1,1,1-Trifluoro-2-propanol
- 1-Cyclohexyl-2,2,2-trifluoroethanone
Properties
IUPAC Name |
1-cyclohexyl-2,2,2-trifluoroethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h6-7,12H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWKMZMIJJTUES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107018-38-2 | |
Record name | α-(Trifluoromethyl)cyclohexanemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107018-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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